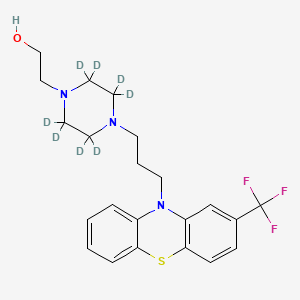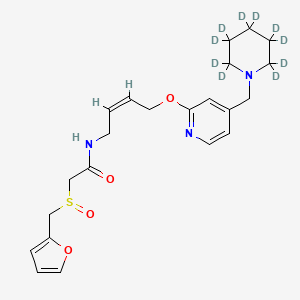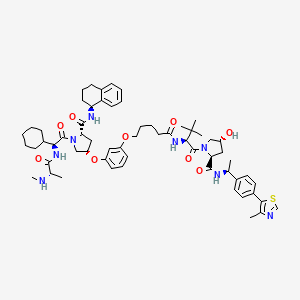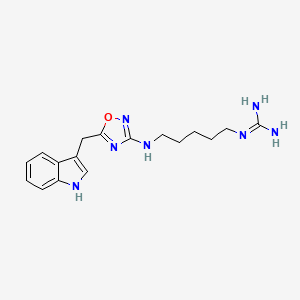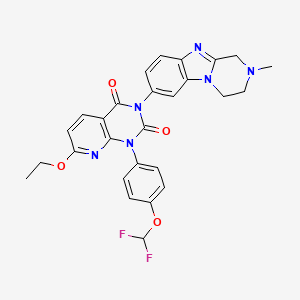
Mat2A-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mat2A-IN-10 is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a critical methyl donor in various biological processes. This compound has shown significant potential in cancer research due to its ability to inhibit MAT2A, which is often overexpressed in certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .
Applications De Recherche Scientifique
Mat2A-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAT2A in various biochemical pathways.
Biology: Investigated for its effects on cellular processes, such as methylation and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with overexpressed MAT2A.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
Mat2A-IN-10 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A, thereby reducing the production of S-adenosyl-L-methionine. This inhibition disrupts various biological processes that rely on SAM, such as DNA methylation, RNA processing, and protein modification. The molecular targets and pathways involved include the methionine cycle, one-carbon metabolism, and methylation-dependent signaling pathways .
Comparaison Avec Des Composés Similaires
Mat2A-IN-10 is compared with other MAT2A inhibitors, such as AG-270 and IDE397. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity and brain penetration, making it a promising candidate for treating cancers with central nervous system involvement .
List of Similar Compounds
- AG-270
- IDE397
- MAT2A-IN-9
- MAT2A Allosteric Inhibitor 1
- MAT2A Allosteric Inhibitor 2 .
Propriétés
Formule moléculaire |
C27H24F2N6O4 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-7-ethoxy-3-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-7-yl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24F2N6O4/c1-3-38-23-11-9-19-24(31-23)34(16-4-7-18(8-5-16)39-26(28)29)27(37)35(25(19)36)17-6-10-20-21(14-17)33-13-12-32(2)15-22(33)30-20/h4-11,14,26H,3,12-13,15H2,1-2H3 |
Clé InChI |
JZKYGPVQISDPAZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=C1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)N=C6N5CCN(C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


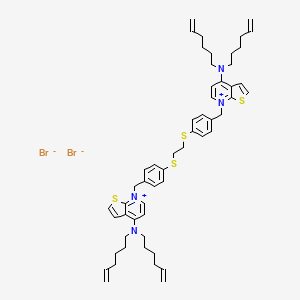

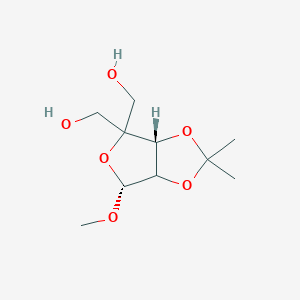
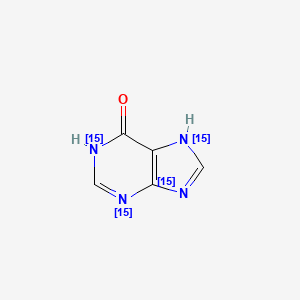
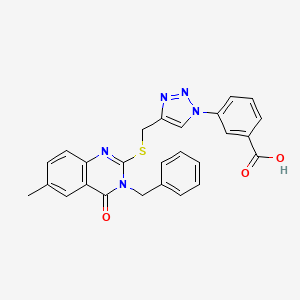

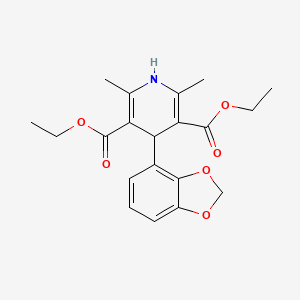

![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
